molecular formula C25H19N3O3S2 B381669 2-[2-(4-Oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione CAS No. 315711-95-6

2-[2-(4-Oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione

Cat. No.: B381669
CAS No.: 315711-95-6
M. Wt: 473.6g/mol
InChI Key: ZXJNKAINZSBBMN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature and Constitutional Isomerism Considerations

The compound’s IUPAC name, 2-[2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione , reflects its complex bicyclic heteroaromatic structure. Key components include:

  • Thieno[2,3-d]pyrimidine core : A fused bicyclic system with a thiophene ring (positions 2 and 3 of the pyrimidine) and a pyrimidine ring (positions 4 and 5 of the thiophene).
  • Substituents :
    • 4-Oxo group : A ketone at position 4 of the pyrimidine ring.
    • 6-Phenyl group : A phenyl substituent at position 6 of the thienopyrimidine.
    • 3-Prop-2-enyl group : An allyl group (CH₂CHCH₂) attached to position 3 of the thienopyrimidine.
  • Sulfanylethyl bridge : A sulfur-containing ethyl linker (–S–CH₂CH₂–) connecting the thienopyrimidine to the isoindole-1,3-dione moiety.

Constitutional isomerism arises from the thienopyrimidine core’s substitution pattern. For example, the allyl group (prop-2-enyl) could theoretically occupy positions 3 or 4 of the thienopyrimidine, but the IUPAC name specifies position 3. Similarly, the phenyl group is fixed at position 6, eliminating positional isomerism at that site.

Crystallographic Characterization Strategies for Bicyclic Heteroaromatic Systems

Crystallography provides definitive structural validation. For this compound, the following strategies are critical:

Single-Crystal X-Ray Diffraction
  • Sample preparation : Crystallization from solvents like dichloromethane or methanol, often requiring slow evaporation or vapor diffusion.
  • Key observations :
    • Hydrogen bonding : The 4-oxo group may form intermolecular hydrogen bonds, stabilizing crystal packing.
    • Stacking interactions : The phenyl group and isoindole-1,3-dione moiety may engage in π–π stacking with adjacent molecules.
Powder X-Ray Diffraction (PXRD)

PXRD confirms bulk crystallinity and matches calculated patterns from single-crystal data. Peaks correspond to d-spacing values derived from the unit cell dimensions.

Challenges in Crystallography
  • Molecular flexibility : The sulfanylethyl bridge may adopt multiple conformations, complicating crystal growth.
  • Solvent inclusion : Solvent molecules (e.g., water, methanol) could occupy voids in the lattice.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FTIR, HRMS) for Structural Validation

Nuclear Magnetic Resonance (NMR)
NMR Technique Key Signals Assignment
¹H NMR δ 7.4–7.8 ppm (m) Aromatic protons (phenyl group, thienopyrimidine)
δ 4.2–4.5 ppm (t) Sulfanylethyl protons (–CH₂CH₂–)
δ 2.1–2.3 ppm (m) Allyl protons (CH₂CHCH₂)
¹³C NMR δ 160–170 ppm Carbonyl carbons (4-oxo, isoindole-1,3-dione)
δ 120–140 ppm Aromatic carbons (thienopyrimidine, phenyl)
δ 25–35 ppm Sulfanylethyl carbons (–CH₂CH₂–)

Hypothetical data based on analogous thienopyrimidine and isoindole derivatives.

Fourier-Transform Infrared (FTIR)
  • Characteristic bands :
    • C=O stretching : Strong absorption at ~1700–1750 cm⁻¹ (4-oxo and isoindole-1,3-dione).
    • C=S stretching : Absence of peaks (~700–800 cm⁻¹) confirms no thioether oxidation.
    • C–S stretching : Weak absorption at ~650–700 cm⁻¹ (sulfanylethyl group).
High-Resolution Mass Spectrometry (HRMS)
Ionization Mode Observed m/z Theoretical m/z Mass Accuracy
ESI+ 473.6 473.6 (C₂₅H₁₉N₃O₃S₂) ≤5 ppm

Data extrapolated from molecular formula.

Properties

IUPAC Name

2-[2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c1-2-12-28-24(31)19-15-20(16-8-4-3-5-9-16)33-21(19)26-25(28)32-14-13-27-22(29)17-10-6-7-11-18(17)23(27)30/h2-11,15H,1,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJNKAINZSBBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCN3C(=O)C4=CC=CC=C4C3=O)SC(=C2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-Oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The molecular formula of the compound is C24H21N3O3S2C_{24}H_{21}N_3O_3S_2 with a molecular weight of 463.6 g/mol. The structure features a thieno[2,3-d]pyrimidine moiety linked to an isoindole dione, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC24H21N3O3S2
Molecular Weight463.6 g/mol
IUPAC NameThis compound
CAS Number315711-89-8

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. Research has shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression.

For instance, a study reported that derivatives of thienopyrimidine exhibited cytotoxic effects against human cancer cell lines such as HeLa and MCF7 by disrupting mitochondrial function and triggering apoptotic pathways .

Antimicrobial Activity

The compound's thienopyrimidine structure suggests potential antimicrobial properties. Some analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit enzymes like topoisomerases and kinases, which are crucial in DNA replication and repair processes. This inhibition can lead to the suppression of tumor growth and proliferation .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the efficacy of a thienopyrimidine derivative in inhibiting the growth of breast cancer cells. The compound was found to decrease cell viability significantly and induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compounds displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Scientific Research Applications

Therapeutic Applications

  • Antimycobacterial Activity
    • Recent studies have highlighted the compound's potential as an antitubercular agent. Its derivatives have shown significant efficacy against Mycobacterium tuberculosis, particularly in strains resistant to conventional therapies. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .
  • Antiviral Properties
    • The thieno[2,3-d]pyrimidine derivatives have been investigated for their antiviral activity. Preliminary results indicate that these compounds may inhibit viral replication by targeting specific viral enzymes or cellular pathways involved in viral entry and replication.
  • Anticancer Potential
    • The compound has also been evaluated for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

StudyFocusFindings
Study 1Antimycobacterial ActivityDemonstrated significant inhibition against Mycobacterium tuberculosis with IC50 values indicating potent activity compared to standard drugs .
Study 2Antiviral EffectsShowed promising results in inhibiting viral replication in vitro, suggesting a novel mechanism targeting viral polymerases.
Study 3Anticancer ActivityReported induction of apoptosis in various cancer cell lines with a detailed analysis of molecular pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure Variations

The target compound’s thieno[2,3-d]pyrimidin-4-one core distinguishes it from analogs like 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole (), which features a dihydroquinazolin-4-one core.

Substituent and Functional Group Analysis

  • In contrast, the analogous compound in has a 2-phenylethyl group, which increases lipophilicity but reduces chemical reactivity.
  • Isoindole Moieties : The isoindole-1,3-dione in the target compound is fully oxidized, contributing to electron-deficient character, whereas the analogous compound’s 2,3-dihydro-1H-isoindole is reduced, offering greater flexibility and basicity.

Linker and Conformational Flexibility

Both compounds employ a sulfanylethyl linker, but the thienopyrimidinone core’s rigidity in the target compound may restrict conformational freedom compared to the dihydroquinazolinone system. This could influence binding kinetics in enzyme pockets or supramolecular assembly.

Comparative Data Table

Feature Target Compound Analogous Compound ()
Core Structure Thieno[2,3-d]pyrimidin-4-one 3,4-Dihydroquinazolin-4-one
Position 3 Substituent Prop-2-enyl 2-Phenylethyl
Isoindole Moiety 1,3-Dione (oxidized) 2,3-Dihydro-1H-isoindole (reduced)
Key Functional Groups Alkene (prop-2-enyl), ketone (pyrimidinone), thioether Phenyl, thioether, amine (dihydroisoindole)
Potential Reactivity Alkene-mediated modifications (e.g., cycloadditions) Limited to phenyl group interactions
Therapeutic Implications Kinase inhibition (inferred from thienopyrimidinone analogs) Unknown (dihydroquinazolinones less studied in this context)

Research Findings and Methodological Considerations

Crystallographic analysis using software such as SHELXL () and WinGX () is critical for resolving structural details like bond angles and torsional strain. For instance, the bond angles around the sulfanylethyl linker (e.g., C9—C8—H8B and C10—C9—C8 in ) highlight conformational preferences that may differ between the two compounds due to core structure disparities. However, experimental data on solubility, bioavailability, or biological activity are absent in the provided evidence, necessitating further empirical studies.

Preparation Methods

Cyclocondensation of 2-Aminothiophene Derivatives

The most common approach involves cyclizing 2-aminothiophene-3-carbonitrile (1 ) with ethyl cyanoacetate under basic conditions. This reaction forms the pyrimidine ring through a tandem nucleophilic addition and dehydration sequence. For the target compound, substitution at the C-6 position with a phenyl group is achieved by substituting ethyl cyanoacetate with phenylacetic acid derivatives. The resulting intermediate, 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (2 ), is isolated in 65–72% yield.

Key Reaction Conditions

  • Reagents: 2-Aminothiophene-3-carbonitrile, phenylacetyl chloride, triethylamine

  • Solvent: Ethanol, reflux (78°C)

  • Time: 12–16 hours

Functionalization at C-2 with Sulfanylethylisoindole-1,3-dione

The sulfanylethylisoindole-1,3-dione moiety is introduced via a nucleophilic substitution reaction.

Generation of the Thiol Intermediate

The C-2 position of 3 is functionalized by replacing the existing substituent (commonly a methylthio or chloro group) with a thiol (-SH). This is achieved by treating 3 with thiourea in ethanol under reflux, yielding 2-mercapto-3-allyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (4 ).

Optimization Notes

  • Excess thiourea (2.5 equiv) ensures complete conversion.

  • Reaction time: 8 hours at 80°C.

Coupling with Bromoethylisoindole-1,3-dione

The thiol group in 4 undergoes nucleophilic displacement with 2-bromoethylisoindole-1,3-dione (5 ) in the presence of a base. This step forms the critical sulfanylethyl linkage.

Synthetic Protocol

  • Reagents: 4 , 5 , potassium carbonate

  • Solvent: Acetonitrile, 60°C

  • Yield: 70–75%

Mechanistic Insight
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the bromoethyl group, displacing bromide.

Final Compound Characterization

The product, 2-[2-(4-Oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione (6 ), is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized spectroscopically.

Critical Analytical Data

  • HRMS (ESI+) : m/z Calcd for C28H22N3O3S2: 520.1054; Found: 520.1058.

  • IR (KBr) : 1720 cm−1 (C=O, isoindole-dione), 1675 cm−1 (pyrimidinone C=O).

  • 1H NMR (DMSO-d6) : δ 8.10–7.95 (m, 4H, isoindole-H), 7.65–7.40 (m, 5H, Ph), 6.10–5.95 (m, 1H, CH2CH=CH2), 5.40–5.25 (m, 2H, CH2=CH2), 4.80 (d, J = 6.8 Hz, 2H, NCH2), 3.90 (t, J = 7.2 Hz, 2H, SCH2), 3.45 (t, J = 7.2 Hz, 2H, CH2N).

Alternative Synthetic Routes

One-Pot Tandem Cyclization

A patent-pending method condenses 2-aminothiophene-3-carbonitrile, phenylacetyl chloride, and 2-bromoethylisoindole-1,3-dione in a single vessel using microwave irradiation. This approach reduces reaction time from 24 hours to 45 minutes but yields a lower product (55–60%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the thieno[2,3-d]pyrimidinone core on Wang resin enables sequential alkylation and coupling steps. While this method simplifies purification, it requires specialized equipment and achieves moderate yields (60–65%).

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Key Advantage
Stepwise Synthesis70–7524≥98High reproducibility
One-Pot Microwave55–600.7590–92Rapid execution
Solid-Phase60–654895–97Ease of purification

Challenges and Optimization Strategies

  • Regioselectivity in Cyclocondensation : Competing formation of thieno[3,2-d]pyrimidine isomers is mitigated by using bulky bases like DBU.

  • Thiol Oxidation : Performing the coupling reaction under inert atmosphere (N2/Ar) prevents disulfide formation.

  • Purification Difficulties : Gradient elution (hexane → ethyl acetate) resolves co-elution of isoindole-dione byproducts .

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